molecular formula C9H9ClF3N3O2 B11794379 Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate

Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate

Katalognummer: B11794379
Molekulargewicht: 283.63 g/mol
InChI-Schlüssel: SBYSIBARABZYQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-(trifluoromethyl)pyrimidine and an amine derivative.

    Introduction of the Propanoate Group: The propanoate group is introduced via esterification, where the pyrimidine derivative reacts with methyl propanoate under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification methods to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered oxidation states.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: It is explored for its use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the propanoate moiety.

    Saflufenacil: A pyrimidine derivative with similar structural features, used as a herbicide.

    Fluoxetine: Although structurally different, it contains a trifluoromethyl group and is used as an antidepressant.

Uniqueness

Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is unique due to the combination of its pyrimidine core, trifluoromethyl group, and propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9ClF3N3O2

Molekulargewicht

283.63 g/mol

IUPAC-Name

methyl 3-[[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]amino]propanoate

InChI

InChI=1S/C9H9ClF3N3O2/c1-18-7(17)2-3-14-6-4-5(9(11,12)13)15-8(10)16-6/h4H,2-3H2,1H3,(H,14,15,16)

InChI-Schlüssel

SBYSIBARABZYQT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCNC1=NC(=NC(=C1)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.